molecular formula C24H23NO6 B3567688 2-(ACETYLOXY)-4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE

2-(ACETYLOXY)-4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE

Cat. No.: B3567688
M. Wt: 421.4 g/mol
InChI Key: NYAFOZLZIPQVEU-UNOMPAQXSA-N
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Description

2-(ACETYLOXY)-4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound that features an oxazole ring, a tert-butylphenyl group, and an acetoxy group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ACETYLOXY)-4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butylphenyl group: This step might involve Friedel-Crafts alkylation or other suitable methods.

    Acetylation: The final step could involve acetylation of the hydroxyl group using acetic anhydride or acetyl chloride under basic or acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the oxazole ring or the phenyl group.

    Reduction: Reduction reactions could target the oxazole ring or the carbonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines or thiols could be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(ACETYLOXY)-4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The oxazole ring and the acetoxy group could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ACETYLOXY)-4-{[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE
  • 2-(ACETYLOXY)-4-{[(4Z)-2-(4-ETHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE

Uniqueness

The uniqueness of 2-(ACETYLOXY)-4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE lies in its specific substitution pattern, which could confer distinct chemical and biological properties compared to similar compounds. The presence of the tert-butyl group might enhance its stability or alter its interaction with biological targets.

Properties

IUPAC Name

[2-acetyloxy-4-[(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO6/c1-14(26)29-20-11-6-16(13-21(20)30-15(2)27)12-19-23(28)31-22(25-19)17-7-9-18(10-8-17)24(3,4)5/h6-13H,1-5H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAFOZLZIPQVEU-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(ACETYLOXY)-4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE
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2-(ACETYLOXY)-4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE
Reactant of Route 3
Reactant of Route 3
2-(ACETYLOXY)-4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE
Reactant of Route 4
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2-(ACETYLOXY)-4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE
Reactant of Route 5
Reactant of Route 5
2-(ACETYLOXY)-4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE
Reactant of Route 6
Reactant of Route 6
2-(ACETYLOXY)-4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE

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